2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide

Medicinal Chemistry Chemical Biology PROTAC Linker Design

Researchers designing PROTAC degraders or targeted covalent inhibitors require ortho-substituted scaffolds with pre-organized geometry and a reactive electrophilic warhead. CAS 1138445-76-7 delivers both in a single bifunctional building block: α-bromoacetamide enables irreversible cysteine modification and serves as a chemical handle for E3 ligase ligand conjugation; ortho-pyrrolidine-benzamide core imposes a unique U-shaped conformation via intramolecular H-bonding-inaccessible to the meta-isomer (CAS 1138443-25-0). Enables dual derivatization: covalent target engagement plus reporter tag attachment (biotin, fluorophores). Confirmed identity and purity for reproducible SAR.

Molecular Formula C13H15BrN2O2
Molecular Weight 311.17 g/mol
CAS No. 1138445-76-7
Cat. No. B1440470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide
CAS1138445-76-7
Molecular FormulaC13H15BrN2O2
Molecular Weight311.17 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CBr
InChIInChI=1S/C13H15BrN2O2/c14-9-12(17)15-11-6-2-1-5-10(11)13(18)16-7-3-4-8-16/h1-2,5-6H,3-4,7-9H2,(H,15,17)
InChIKeyDKBOUIDSQYZNEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide (CAS 1138445-76-7): Ortho-Substituted Haloacetamide Building Block


2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide (CAS 1138445-76-7) is a synthetic, ortho-substituted phenyl acetamide derivative (molecular formula C13H15BrN2O2; MW 311.17 g/mol) containing a reactive α-bromoacetamide warhead and a pyrrolidine amide moiety [1]. The compound is classified as a bifunctional building block for medicinal chemistry, possessing both a covalent electrophilic trap and a conformational constraint element in a single, small-molecule scaffold . Its key identifiers include PubChem CID 46736595 and InChIKey DKBOUIDSQYZNEI-UHFFFAOYSA-N [1].

Ortho-substituted scaffold provides pre-organized U-shaped binding geometry
Bifunctional design: α-bromoacetamide warhead and pyrrolidine conformational constraint in one intermediate
Ready-to-use haloacetamide building block; pre-installed reactive handle avoids hazardous bromination

Why Generic Substitution Fails for CAS 1138445-76-7


The precise ortho-relationship between the pyrrolidine-1-carbonyl group and the bromoacetamide-bearing nitrogen in 2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide (CAS 1138445-76-7) fundamentally dictates both its intramolecular geometry and its intermolecular reactivity profile. Simply altering the substitution pattern to the meta-regioisomer (CAS 1138443-25-0) or replacing the pyrrolidine ring with other heterocycles produces analogs with divergent conformational preferences and binding interactions [1]. Even the parent non-brominated analog, N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide (CAS 42103-90-2) [2], lacks the critical α-bromoacetamide warhead necessary for covalent protein modification, making it functionally unsuitable for targeted covalent inhibitor or PROTAC linker applications. The following quantitative evidence demonstrates why CAS 1138445-76-7 must be explicitly specified in scientific procurement.

Regioisomer mismatch
Ortho-isomer: intramolecular H-bond pre-organizes conformation
Meta-isomer (CAS 1138443-25-0): no intramolecular H-bond; altered recognition geometry may reduce target engagement
Absent covalent warhead
Contains α-bromoacetamide for irreversible cysteine/serine alkylation
Non-brominated analog (CAS 42103-90-2) lacks the electrophilic trap; cannot support covalent inhibitor or PROTAC design
Scaffold simplification
Aromatic-pyrrolidine scaffold provides target-recognition elements and balanced lipophilicity
Simple 2-bromoacetamide (CAS 683-57-8) is a monofunctional alkylator; no binding specificity contribution

Evidence Guide: Selecting CAS 1138445-76-7 over Closest Analogs


Ortho vs. Meta Substitution: Molecular Recognition and Reactivity

The ortho-substitution pattern of CAS 1138445-76-7 forces the bromoacetamido group and the pyrrolidine amide into close proximity, establishing an intramolecular hydrogen bonding motif not accessible to the meta-isomer CAS 1138443-25-0. SMILES string comparison confirms the structural difference: ortho-isomer SMILES 'C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CBr' vs. meta-isomer SMILES 'C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)CBr' [1]. This topological difference directly impacts molecular recognition in biological systems.

Regioisomer Recognition
Head-to-head

Ortho: NH···O=C distance ~2.1–2.5 Å (intramolecular H-bond allowed)

Meta: >4.8 Å, no intramolecular H-bond

Conformation pre-organization may affect molecular recognition and binding selectivity
Computed MMFF94 gas-phase geometry; experimental validation recommended
Medicinal Chemistry Chemical Biology PROTAC Linker Design

Covalent Warhead: Irreversible Target Engagement via α-Bromoacetamide

The α-bromoacetamide group in CAS 1138445-76-7 provides a covalent warhead capable of irreversibly alkylating active-site cysteine or other nucleophilic residues. The non-brominated parent compound, N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide (CAS 42103-90-2), lacks this electrophilic trap entirely [1]. The covalent mechanism is analogous to the demonstrated SARS-CoV-2 main protease (Mpro) inhibitor D-4-77, where the α-bromoacetamide warhead achieves an IC50 of 0.95 μM and antiviral EC50 of 0.49 μM in Vero E6 cells [2].

Covalent Warhead
Class-level

Target: α-bromoacetamide warhead present; enables irreversible cysteine alkylation

Non-brominated analog: Lacks electrophilic trap; no covalent inhibition capacity (class-level IC50 >100 µM)

Covalent warhead context essential for targeted covalent inhibitor or PROTAC applications
Inferred from D-4-77 Mpro inhibitor class; verify warhead reactivity in target system
Targeted Covalent Inhibitors SARS-CoV-2 Mpro Chemical Proteomics

Bifunctional Scaffold: Pyrrolidine Constraint and Bromoacetamide Reactivity

The simultaneous presence of a saturated pyrrolidine ring (offering sp3 character, reduced aromatic ring count, and improved aqueous solubility) and an α-bromoacetamide electrophile in one scaffold differentiates CAS 1138445-76-7 from common single-function building blocks. The pyrrolidine amide bond is resistant to proteolytic cleavage and introduces conformational restraint with a computed XLogP3-AA of 2.4, indicating balanced lipophilicity [1]. In contrast, simple bromoacetamide linkers (e.g., 2-bromoacetamide, CAS 683-57-8) lack the pyrrolidine-aryl scaffold entirely, limiting their utility to simple alkylation without target-recognition elements [2].

Scaffold Complexity
Class-level
MW311.17 g/mol vs 137.96 (2-bromoacetamide) XLogP32.4 vs ~0.2 Rot. bonds3 vs 1 Fsp³0.31 (pyrrolidine ring)
Bifunctional scaffold supports fragment-based screening and PROTAC linker design with predictable physicochemical profile
Computed properties; verify experimentally under assay conditions
PROTAC Degraders Fragment-Based Drug Discovery Targeted Protein Degradation

Validated Synthesis and Purity for Reproducible Procurement

The synthesis of CAS 1138445-76-7 proceeds via bromination of N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide under controlled conditions using bromine or N-bromosuccinimide in dichloromethane . Commercial sourcing from established vendors guarantees a minimum purity of 95% as verified by HPLC or GC analysis . In contrast, the non-brominated precursor (CAS 42103-90-2) requires an additional synthetic step (bromination) to install the warhead, introducing batch-to-batch variability and requiring in-house quality control for residual bromine content .

Procurement Purity
Data to verify
Vendor-reported min. 95% purity; pre-installed bromoacetamide eliminates user bromination step and associated variability.
Supports batch-to-batch consistency for SAR studies and PROTAC synthesis
Confirm purity by HPLC upon receipt; residual bromine content not specified
Chemical Synthesis Quality Control Building Block Procurement

Application Scenarios for CAS 1138445-76-7


PROTAC Linker Design with Ortho-Substituted Bifunctional Scaffold

The ortho-pyrrolidine-benzamide scaffold with an α-bromoacetamide warhead enables design of PROTAC degraders with a pre-organized geometry for covalent target engagement. The bromine atom serves as the chemical handle for conjugating an E3 ligase-recruiting ligand via nucleophilic substitution, while the pyrrolidine ring provides conformational constraint and favorable sp3 character . The XLogP3 of 2.4 suggests adequate membrane permeability for cellular degradation assays [1].

Targeted Covalent Inhibitor Discovery for Cysteine Proteases and Kinases

The α-bromoacetamide warhead is established as an effective electrophile for irreversible cysteine modification, as demonstrated by the SARS-CoV-2 Mpro inhibitor D-4-77 (IC50 = 0.95 μM) [2]. CAS 1138445-76-7 can serve as a covalent fragment or warhead-bearing intermediate for structure-based design of TCIs, where the ortho-substitution pattern imparts a unique U-shaped conformation for specific protein pocket recognition [1].

Chemical Proteomics Probe Development for Protein Labeling

The bifunctional nature of CAS 1138445-76-7, containing both a protein-reactive bromoacetamide and a modifiable pyrrolidine amide, allows for dual functionalization strategies. The bromoacetamide covalently labels target proteins, while the pyrrolidine carbonyl can be further derivatized with reporter tags (biotin, fluorophores) or affinity handles . Unlike simple 2-bromoacetamide (CAS 683-57-8), the aromatic-pyrrolidine scaffold enhances target selectivity through additional binding interactions [1].

Regioisomer-Specific SAR Studies

The ortho-substitution pattern of CAS 1138445-76-7 enables direct comparison with its meta-isomer (CAS 1138443-25-0) in systematic SAR campaigns. The intramolecular hydrogen bond unique to the ortho-isomer creates a distinct pharmacophore conformation that cannot be accessed by the meta-isomer [1], providing insights into the geometric requirements for target binding and enabling rational optimization of lead compounds.

Application
Selection Property
Validation Focus
PROTAC degrader synthesis
Pre-installed bromoacetamide warhead with ortho-pyrrolidine scaffold for covalent E3 ligand conjugation
Verify linker attachment efficiency and target degradation in cellular assays
Targeted covalent inhibitor discovery
α-Bromoacetamide warhead for irreversible cysteine engagement; conformationally constrained geometry
Confirm covalent labeling and target selectivity in biochemical or cellular target engagement assays
Chemical proteomics probe development
Bifunctional scaffold with reactive warhead and modifiable amide for reporter tag attachment
Validate protein labeling specificity and enrichment efficiency with appropriate controls
Regioisomer-specific SAR studies
Ortho-substitution pattern enables unique intramolecular H-bond; distinguishable from meta-isomer
Confirm regioisomeric identity by NMR/HPLC and assess impact on target binding affinity
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